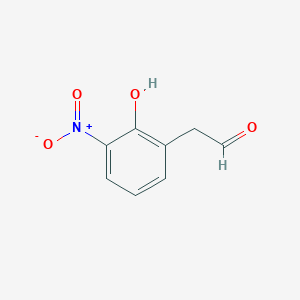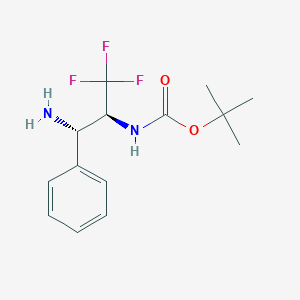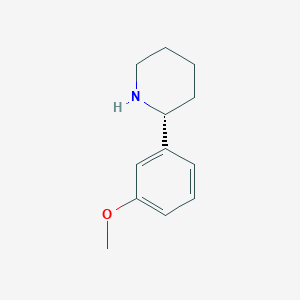
3-Fluoroisonicotinaldehyde hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Fluoroisonicotinaldehyde hydrochloride is a chemical compound with the molecular formula C6H4FNO·HCl. It is a derivative of isonicotinaldehyde, where a fluorine atom is substituted at the third position of the pyridine ring. This compound is commonly used in various chemical reactions and has applications in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
3-Fluoroisonicotinaldehyde hydrochloride can be synthesized through several methods. One common method involves the reaction of 3-fluoropyridine with N,N-dimethylformamide (DMF) in the presence of a strong base such as n-butyllithium (n-BuLi). The reaction is carried out under controlled temperature conditions, typically below -70°C, to ensure the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The compound is then purified through various techniques such as recrystallization and distillation.
Analyse Des Réactions Chimiques
Types of Reactions
3-Fluoroisonicotinaldehyde hydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form 3-fluoroisonicotinic acid.
Reduction: Reduction of this compound can yield 3-fluoropyridin-4-ylmethanol.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) is often used as a reducing agent.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: 3-Fluoroisonicotinic acid.
Reduction: 3-Fluoropyridin-4-ylmethanol.
Substitution: Products vary based on the nucleophile used.
Applications De Recherche Scientifique
3-Fluoroisonicotinaldehyde hydrochloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is used in the study of enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of agrochemicals and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 3-fluoroisonicotinaldehyde hydrochloride involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophiles in various biochemical pathways. The fluorine atom enhances the compound’s reactivity, making it a valuable tool in synthetic chemistry .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Fluoropyridine: Similar structure but lacks the aldehyde functional group.
3-Fluoroisonicotinic acid: Oxidized form of 3-fluoroisonicotinaldehyde.
3-Fluoropyridin-4-ylmethanol: Reduced form of 3-fluoroisonicotinaldehyde.
Uniqueness
3-Fluoroisonicotinaldehyde hydrochloride is unique due to the presence of both the fluorine atom and the aldehyde functional group. This combination enhances its reactivity and makes it a versatile intermediate in various chemical reactions .
Propriétés
Formule moléculaire |
C6H5ClFNO |
|---|---|
Poids moléculaire |
161.56 g/mol |
Nom IUPAC |
3-fluoropyridine-4-carbaldehyde;hydrochloride |
InChI |
InChI=1S/C6H4FNO.ClH/c7-6-3-8-2-1-5(6)4-9;/h1-4H;1H |
Clé InChI |
PLEVORDNQUSBFL-UHFFFAOYSA-N |
SMILES canonique |
C1=CN=CC(=C1C=O)F.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















